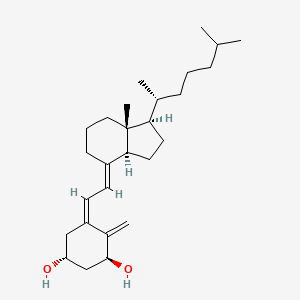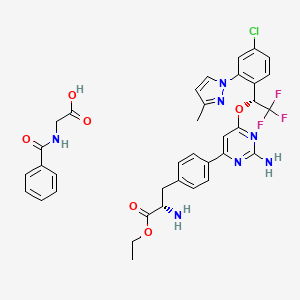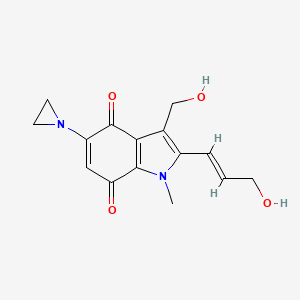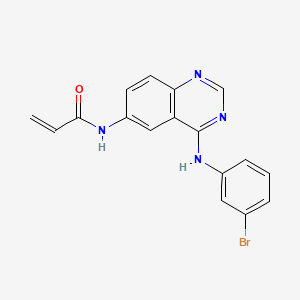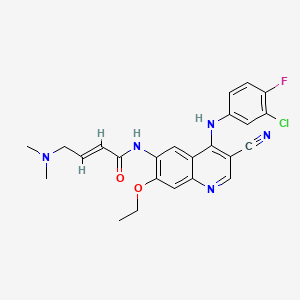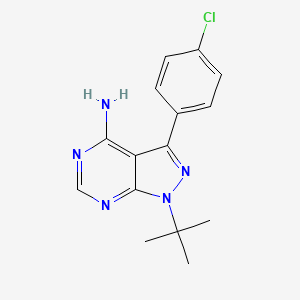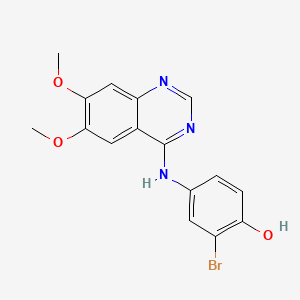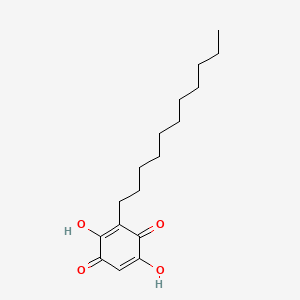
Embelin
Overview
Description
Embelin, also known as 2,5-dihydroxy-3-undecyl-1,4-benzoquinone, is a naturally occurring benzoquinone compound. It is primarily extracted from the fruits of the Embelia ribes plant, which belongs to the Myrsinaceae family. This compound has been widely used in traditional medicine, particularly in Ayurveda, for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Mechanism of Action
Target of Action
Embelin, a naturally occurring benzoquinone, is known for its ability to antagonize the X-linked inhibitor of apoptosis protein (XIAP) with an IC50 value of 4.1 μM . XIAP is a potent inhibitor of cell death, and by inhibiting it, this compound can promote apoptosis, or programmed cell death .
Mode of Action
This compound interacts with its targets, primarily XIAP, and induces various anticancer mechanisms, such as apoptosis induction, cell cycle arrest, and autophagy, in different cancer types . It modulates several signal transduction pathways, including NF-κB, PI3Kinase/AKT, and STAT3, effectively inhibiting the proliferation of diverse cancer cell lines .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been reported to enhance TRAIL-mediated apoptosis via decreasing the levels of survivin, Bcl-2, and FLIP in non-small-cell lung-cancer cells . It also demonstrates antioxidant properties by scavenging superoxide radicals . Furthermore, this compound modulates several signal transduction pathways, including NF-κB, PI3Kinase/AKT, and STAT3 .
Pharmacokinetics
Despite the promising pharmacological effects of this compound, poor oral bioavailability due to low aqueous solubility has restricted its use in the management of human ailments . The oral bioavailability of this compound was found to be 30.2 ± 11.9% . Efforts are being made to improve the bioavailability and prolong its duration in the body system through the formulation of this compound-phospholipid complexes .
Result of Action
The result of this compound’s action is primarily the induction of cell death in cancer cells. It demonstrates various anticancer mechanisms, such as apoptosis induction, cell cycle arrest, and autophagy, in different cancer types . Additionally, this compound’s antioxidant properties suggest that its long alkyl C10 tail may be useful for cell membrane insertion, which stimulates the antioxidant defense system and cytoprotection in microglia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water and n-octanol can affect its bioavailability and distribution in the body . Furthermore, the presence of other compounds and the pH of the environment can also impact the stability and efficacy of this compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Embelin can be synthesized through various chemical routes. One common method involves the condensation reaction of this compound with aromatic acid hydrazides in glacial acetic acid, yielding N’- (4-hydroxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl)benzohydrazides . Another approach involves the use of this compound, 4-nitrobenzaldehyde, and 3-phenyl-5-aminopyrazole .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from Embelia ribes fruits. High-performance thin-layer chromatography (HPTLC) is used for the quantitative estimation of this compound in various plant parts . The extraction process includes the use of solvents such as propanol, butanol, and ammonia to achieve separation and quantification .
Chemical Reactions Analysis
Types of Reactions
Embelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Condensation: This compound reacts with aromatic acid hydrazides to form benzohydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Condensation: Glacial acetic acid is a common solvent for condensation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Condensation: Benzohydrazides.
Scientific Research Applications
Embelin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced properties.
Biology: Studied for its role in modulating biological pathways and cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of drug delivery systems and therapeutic agents.
Comparison with Similar Compounds
Embelin is structurally similar to other benzoquinone compounds, such as coenzyme Q10 (ubiquinones). it has unique properties that distinguish it from similar compounds:
Hydroquinone: While hydroquinone is primarily used for its skin-lightening properties, this compound has broader therapeutic applications, including anticancer and antimicrobial activities.
Similar compounds include:
- Coenzyme Q10 (ubiquinones)
- Hydroquinone
- Benzoquinone derivatives
This compound’s unique combination of antioxidant, anticancer, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21/h12,18,21H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFLDGTOHBADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203537 | |
| Record name | Embelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-24-3 | |
| Record name | Embelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Embelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMBELIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Embelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxy-3-undecyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EMBELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHC6U8F5ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


